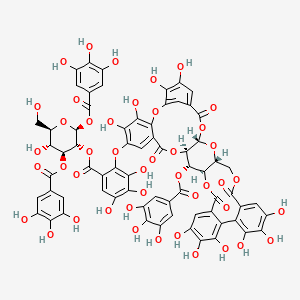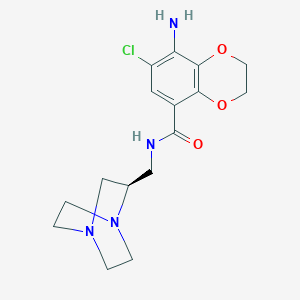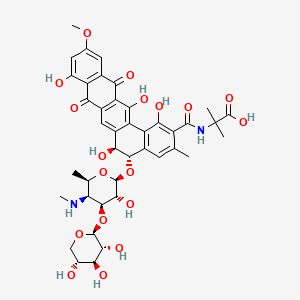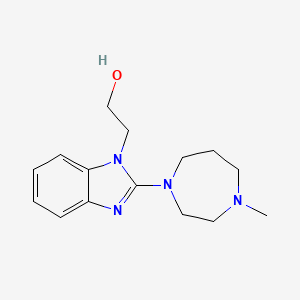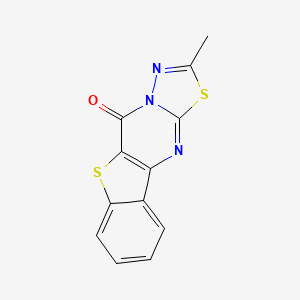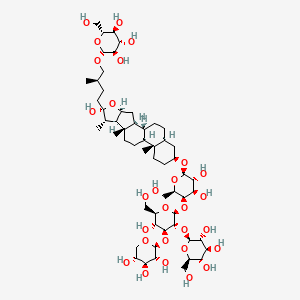
Uttroside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uttroside B is a potent saponin derived from the plant Solanum nigrum Linn, commonly known as black nightshade. This compound has garnered significant attention due to its remarkable efficacy against liver cancer. It has been shown to be ten times more cytotoxic to the HepG2 liver cancer cell line than sorafenib, the only drug approved by the Food and Drug Administration for liver cancer at the time .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uttroside B involves a challenging process due to its complex structure. Researchers have successfully completed a synthesis program, which is crucial for advancing this compound towards clinical applications .
Industrial Production Methods: Q BioMed Inc. and Chemveda Life Sciences have collaborated to scale up the production of this compound. This collaboration aims to prepare for pre-clinical evaluation, Orphan Drug filing, and Investigational New Drug application .
Analyse Chemischer Reaktionen
Types of Reactions: Uttroside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and safety.
Common Reagents and Conditions: The synthesis and modification of this compound typically involve reagents such as oxidizing agents, reducing agents, and catalysts. Specific conditions, such as temperature and pH, are optimized to achieve the desired reactions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is then further tested for its cytotoxicity and efficacy against liver cancer cells .
Wissenschaftliche Forschungsanwendungen
Uttroside B has shown significant potential in various scientific research applications:
Chemistry: It serves as a model compound for studying saponins and their chemical properties.
Biology: this compound is used to investigate the biological pathways involved in liver cancer.
Wirkmechanismus
Uttroside B exerts its effects by inducing apoptosis in liver cancer cells. It down-regulates the activation of the mitogen-activated protein kinase and mammalian target of rapamycin pathways, leading to cell death. This mechanism is crucial for its cytotoxicity against liver cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Sorafenib: The only Food and Drug Administration-approved drug for liver cancer at the time, but Uttroside B is ten times more cytotoxic .
- Solasonine: Another saponin from Solanum nigrum Linn, known for its anticancer properties .
Uniqueness of this compound: this compound stands out due to its superior cytotoxicity against liver cancer cells and its potential for large-scale production. Its efficacy and safety profile make it a unique and promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
88048-09-3 |
|---|---|
Molekularformel |
C56H94O28 |
Molekulargewicht |
1215.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94O28/c1-21(19-74-49-43(70)39(66)36(63)30(15-57)77-49)7-12-56(73)22(2)34-29(84-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)76-51-45(72)41(68)46(33(18-60)80-51)81-53-48(83-52-44(71)40(67)37(64)31(16-58)78-52)47(38(65)32(17-59)79-53)82-50-42(69)35(62)28(61)20-75-50/h21-53,57-73H,5-20H2,1-4H3/t21-,22+,23+,24+,25-,26+,27+,28-,29+,30-,31-,32-,33-,34+,35+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,46+,47+,48-,49-,50+,51-,52+,53+,54+,55+,56-/m1/s1 |
InChI-Schlüssel |
FJLUJBDSFBGOPL-YOKUEUOXSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





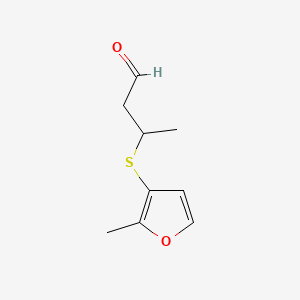
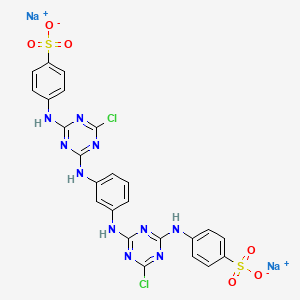

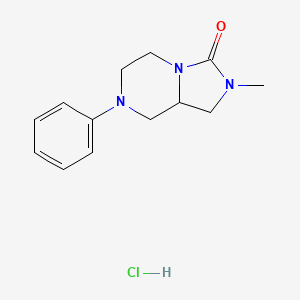

![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
